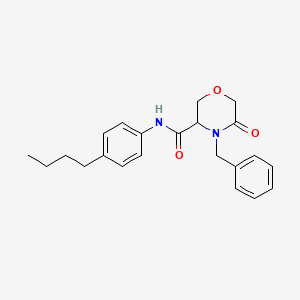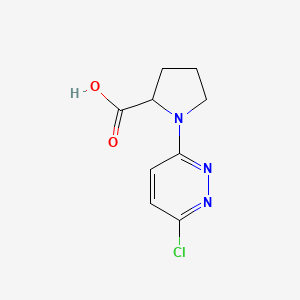![molecular formula C14H20BFO3 B2601290 2-[3-Fluoro-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246867-37-6](/img/structure/B2601290.png)
2-[3-Fluoro-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-Fluoro-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic boron compound. It falls under the category of arylboronic esters, specifically designed for use in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a fluorinated phenyl group, adding unique characteristics to its reactivity and stability. Its structure makes it a valuable intermediate in the synthesis of various organic molecules, which can be further applied in medicinal chemistry, material science, and agrochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Fluoro-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically begins with the preparation of the corresponding aryl halide precursor. This precursor then undergoes a borylation reaction. One common method includes the palladium-catalyzed borylation of 3-fluoro-4-(methoxymethyl)iodobenzene with bis(pinacolato)diboron in the presence of a base such as potassium acetate or sodium carbonate in a solvent like dioxane or tetrahydrofuran under an inert atmosphere, typically nitrogen or argon.
Industrial Production Methods
For industrial-scale production, similar methodologies are applied but optimized for large-scale operations. This includes scaling up the borylation process, ensuring adequate mixing and temperature control to maintain reaction efficiency. High-throughput reactors and continuous flow methods may be used to produce significant quantities while minimizing impurities and optimizing yield.
Chemical Reactions Analysis
Types of Reactions It Undergoes
2-[3-Fluoro-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:
Substitution Reactions: : As an organoboron compound, it participates in Suzuki-Miyaura cross-coupling reactions where it reacts with aryl or vinyl halides under palladium catalysis to form biaryl compounds.
Oxidation Reactions: : It can be oxidized to yield the corresponding boronic acid.
Reduction Reactions: : It’s relatively less common for this compound to participate in reduction reactions due to its stability, but in specific environments, it might undergo transformations involving hydrogenation.
Common Reagents and Conditions
Palladium Catalysts: : Often used in cross-coupling reactions.
Bases: : Such as potassium phosphate or sodium carbonate.
Solvents: : Commonly tetrahydrofuran (THF), dioxane, or dimethylformamide (DMF).
Atmosphere: : Inert atmosphere like nitrogen or argon to prevent unwanted side reactions.
Major Products Formed
Biaryl Products: : Result from Suzuki-Miyaura cross-coupling.
Boronic Acids: : From oxidation processes.
Fluorinated Derivatives: : Retain the unique properties imparted by the fluorine atom.
Scientific Research Applications
Chemistry
Synthetic Intermediates: : Acts as a building block in the synthesis of complex organic molecules.
Cross-Coupling Reactions: : Widely used in Suzuki-Miyaura reactions for constructing carbon-carbon bonds.
Biology and Medicine
Drug Discovery: : Used in the synthesis of pharmaceuticals, particularly in the creation of compounds that require fluorinated aromatic rings.
Probing Biological Systems: : Boron-containing compounds can be used in boron neutron capture therapy (BNCT) for cancer treatment.
Industry
Materials Science: : Used in the development of polymers and materials with specific electronic properties.
Mechanism of Action
2-[3-Fluoro-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, in the context of Suzuki-Miyaura reactions, acts by forming a complex with a palladium catalyst. This intermediate then undergoes transmetallation with the aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The presence of the fluorine atom can influence the electronic properties of the phenyl ring, potentially altering the reactivity and stability of the intermediate complexes.
Comparison with Similar Compounds
Similar Compounds
2-[3-Chloro-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: : Contains a chlorine atom instead of a fluorine, leading to different electronic effects.
2-[4-(Methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: : Lacks the halogen substitution, which may result in a different reactivity profile.
Phenylboronic Acid Derivatives: : General class of compounds used in similar applications but may lack the stability imparted by the dioxaborolane structure.
Uniqueness
The fluorine atom in 2-[3-Fluoro-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane provides unique electronic properties that can influence its reactivity, making it more selective in certain reactions. The combination of the dioxaborolane moiety enhances its stability and solubility, which is particularly beneficial in synthetic and industrial applications. The methoxymethyl group can also offer steric hindrance, impacting the overall reactivity of the molecule.
Properties
IUPAC Name |
2-[3-fluoro-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO3/c1-13(2)14(3,4)19-15(18-13)11-7-6-10(9-17-5)12(16)8-11/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAOBIMNOCMEFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)COC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
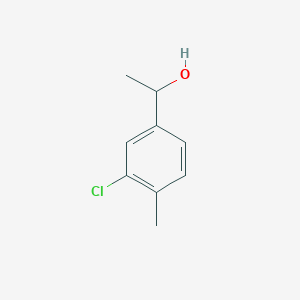
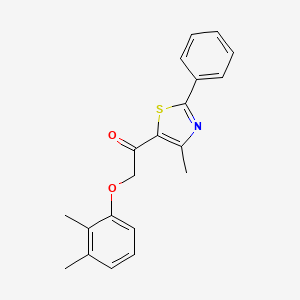
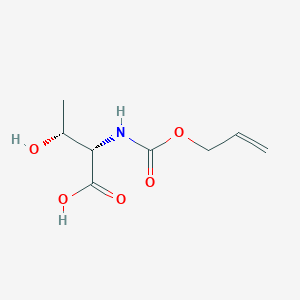
![2-Chloro-N-[1-(3-cyclopentyloxyphenyl)propan-2-yl]acetamide](/img/structure/B2601215.png)
![2-(6-Oxa-2-azaspiro[3.5]nonan-7-yl)acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B2601218.png)
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B2601220.png)
![1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2601221.png)
![ethyl 2-[(2-{[(4-bromophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2601222.png)
![N-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)prop-2-enamide](/img/structure/B2601223.png)
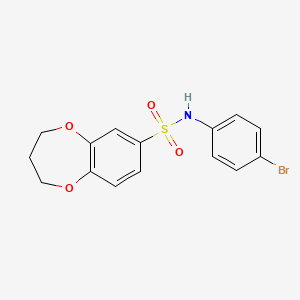
![3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2601226.png)
![7-Bromo-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/new.no-structure.jpg)
